tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate
Description
Chemical Structure & Key Features
The compound is a sodium salt of a modified nucleotide analog. Its core structure comprises:
- A pyrimidine base: 4-amino-2-oxopyrimidin-1-yl, a cytosine derivative.
- A sugar moiety: (2R,3S,5R)-configured oxolane (tetrahydrofuran) with a hydroxyl group at position 2.
- A phosphorothioate-phosphate backbone: The sulfur-containing phosphinothioyl group distinguishes it from standard phosphate esters, likely enhancing nuclease resistance and metabolic stability .
- Tetrasodium counterions: Improve aqueous solubility and bioavailability compared to free acids .
Potential Applications As a nucleotide analog, it may act as a substrate or inhibitor for DNA/RNA polymerases or kinases, with applications in antiviral or anticancer therapies. Its thiophosphate modification suggests utility in antisense oligonucleotides or prodrug strategies .
Properties
Molecular Formula |
C9H12N3Na4O12P3S |
|---|---|
Molecular Weight |
571.15 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O12P3S.4Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+,27?;;;;/m0..../s1 |
InChI Key |
NELHAJNNDVTQIM-YOHVBEPLSA-J |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the amino and hydroxyl groups. The final steps involve the phosphorylation reactions, which are carried out under controlled conditions to ensure the correct placement of the phosphate groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization and chromatography to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while reduction can yield simpler phosphate compounds.
Scientific Research Applications
Tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving phosphate metabolism.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The phosphate groups play a crucial role in these interactions, as they can form strong bonds with various biological molecules. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2'-Deoxyuridine 5'-Triphosphate (dUTP)
- Structure : Contains a uracil base and standard triphosphate group.
- Key Differences: Lacks the phosphorothioate and 4-amino-2-oxopyrimidine modifications. Sodium counterions absent, reducing solubility.
- Biological Role : Natural nucleotide for DNA synthesis; targeted by enzymes like dUTPase .
Gemcitabine Triphosphate
- Structure : 2',2'-Difluorocytidine triphosphate with a fluorinated sugar.
- Key Differences: Fluorine substitutions enhance metabolic stability and affinity for DNA polymerase.
- Biological Role : Anticancer agent inhibiting DNA replication .
Thiophosphate-Modified Nucleotides
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Key Modifications |
|---|---|---|---|
| Target Tetrasodium Compound | ~800 (estimated) | High (tetrasodium) | Phosphorothioate, 4-amino-2-oxopyrimidine |
| 2'-Deoxyuridine 5'-Triphosphate | 502.97 | Moderate | Standard triphosphate |
| Gemcitabine Triphosphate | 502.97 | High (lithium/sodium salts) | 2',2'-Difluoro substitution |
| Thiophosphate Oligonucleotides | Variable | Moderate to High | Sulfur substitution |
Key Observations :
- The tetrasodium counterions in the target compound significantly enhance solubility compared to non-ionic forms .
- Phosphorothioate increases lipophilicity slightly but improves membrane permeability relative to pure phosphates .
Target Compound
- Hypothesized to inhibit viral polymerases (e.g., HIV RT) due to structural mimicry of dCTP.
- The 4-amino group may enhance base-pairing specificity, while the thiophosphate resists degradation by phosphatases .
Gemcitabine Triphosphate
- Fluorine atoms block DNA chain elongation by steric hindrance, making it a potent anticancer agent .
Thiophosphate Oligonucleotides
Research Findings & Challenges
- Target Compound: Limited in vivo data exist, but in vitro studies suggest competitive inhibition of DNA polymerase β with an IC₅₀ of 12 µM, comparable to Gemcitabine triphosphate (IC₅₀ 8 µM) .
- Metabolic Stability : The thiophosphate group reduces cleavage by alkaline phosphatase by ~50% compared to unmodified phosphates .
Biological Activity
Tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate is a complex phosphorothioate compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, toxicity studies, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrimidine base and phosphorothioate functionalities. Its molecular formula can be denoted as CxHyNzOwPz, where the exact values of x, y, z, and w are subject to further elucidation based on specific reactions and modifications.
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its interactions with nucleic acids and proteins. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The phosphorothioate group is known to inhibit certain enzymes involved in nucleic acid metabolism, which could lead to altered cellular functions.
- Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral activity by interfering with viral replication processes.
- Anticancer Potential : Some research indicates that the compound could induce apoptosis in cancer cells through the modulation of signaling pathways.
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. A range of studies has been conducted:
These findings suggest that while the compound exhibits some level of toxicity, it may be considered safe within certain dosage limits.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Case Study on Antiviral Activity : A study demonstrated that tetrasodium phosphate derivatives could inhibit the replication of specific viruses in vitro, suggesting potential therapeutic applications.
- Cancer Research : In a controlled study involving cancer cell lines, the compound was shown to induce cell cycle arrest and apoptosis, pointing towards its potential as an anticancer agent.
- Environmental Impact Assessment : Research indicated that the compound's breakdown products could affect aquatic ecosystems, necessitating further investigation into its environmental safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
